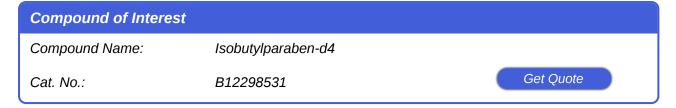


# physicochemical properties of Isobutylparabend4

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to the Physicochemical Properties of Isobutylparaben-d4

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Isobutylparaben-d4 is the deuterium-labeled form of Isobutylparaben, a member of the paraben family of preservatives.[1] Parabens are alkyl esters of p-hydroxybenzoic acid widely used for their broad-spectrum antimicrobial activity in cosmetics, pharmaceuticals, and food products.[2][3] The incorporation of stable heavy isotopes, such as deuterium (2H or D), into drug molecules is a critical technique in drug development.[1][4] Deuterated compounds like Isobutylparaben-d4 serve primarily as internal standards for quantitative analysis by mass spectrometry (MS), such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), due to their chemical similarity to the non-labeled analog but distinct mass.[4][5] Deuteration can also potentially alter the pharmacokinetic and metabolic profiles of a drug, a field of growing interest.[1][4] This guide provides a comprehensive overview of the core physicochemical properties of Isobutylparaben-d4, relevant experimental methodologies, and logical relationships between its structural and functional characteristics.

# **Physicochemical Data**

The following tables summarize the key physicochemical properties of **Isobutylparaben-d4**. Data for the non-deuterated form, Isobutylparaben, is provided as a close proxy for properties



where specific data for the deuterated analog is not readily available. The primary difference lies in the molecular weight due to the four deuterium atoms.

**Table 1: General and Chemical Properties** 

Property	Value	Source(s)
Chemical Name	Isobutyl 4-hydroxybenzoate-d4	[1]
Synonyms	Isobutylparaben-d4	[1]
CAS Number	1219805-33-0	[1][6]
Molecular Formula	C11H10D4O3	[6]
Molecular Weight	198.25 g/mol (Calculated)	
Appearance	White to off-white solid	[7]

Note: The molecular weight of Isobutylparaben (C<sub>11</sub>H<sub>14</sub>O<sub>3</sub>) is approximately 194.23 g/mol .[2][8] [9] The increase in mass for the d4 variant is due to the replacement of four hydrogen atoms (1.008 amu) with four deuterium atoms (2.014 amu).

Table 2: Physical and Solubility Properties (Data for

<u>Isobutylparaben as a proxy)</u>

Property	Value	Source(s)
Melting Point	75 - 77 °C	[9][10]
Boiling Point	302.3 ± 15.0 °C (at 760 mmHg)	[2][11][12]
рКа	8.17 ± 0.15 (Predicted)	[12][13]
LogP (Octanol-Water Partition Coefficient)	3.11 - 3.43	[2][11][13]
Water Solubility	Very slightly soluble / Insoluble	[10][11][12]
Organic Solvent Solubility	Soluble in methanol, ethanol, ether, acetone, chloroform	[2][10][11]



### **Experimental Protocols**

Detailed experimental protocols for determining every physicochemical property are extensive. The following sections outline the general methodologies for the synthesis and analysis of deuterated parabens.

### **Synthesis of Deuterated Parabens**

The synthesis of deuterated aromatic compounds like **Isobutylparaben-d4** typically involves a hydrogen-deuterium (H-D) exchange reaction.

- General Protocol for H-D Exchange:
  - Reaction Setup: The non-deuterated aromatic compound (Isobutylparaben) is dissolved or dispersed in a deuterated solvent, most commonly heavy water (D2O).[14]
  - Catalysis: The reaction is often facilitated by a catalyst, such as platinum on alumina, and
    may require high temperature and pressure to proceed efficiently.[15][16] Microwave
    irradiation can be used as an alternative heating source to improve reaction efficiency and
    reduce processing time.[15]
  - Acid Treatment: In some methods, a strong deutero-acid with a low pKa is used to treat the liquid composition and facilitate the exchange of aromatic hydrogens for deuterium.
     [14]
  - Purification: After the reaction, the organic and aqueous layers are separated. The
    deuterated product is then isolated from the organic layer and purified, often through
    crystallization.[3][15]
- Alternative Synthesis via Houben-Hoesch Reaction: A specific, two-step procedure has been developed for creating labeled parabens:
  - Acylation: A commercially available labeled phenol undergoes acylation via a Houben-Hoesch reaction.
  - Haloform Reaction: The resulting ketone intermediate undergoes a modified haloform reaction to yield the corresponding labeled paraben ester.[17] This method offers high



regioselectivity.[17]

## **Analytical Determination of Parabens (HPLC)**

High-Performance Liquid Chromatography (HPLC) is a standard technique for the separation, identification, and quantification of parabens in various matrices, including cosmetic and pharmaceutical products.[18][19]

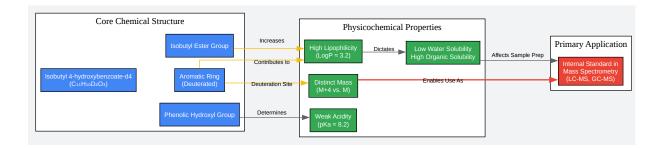
- Objective: To determine the purity and concentration of **Isobutylparaben-d4**.
- Instrumentation:
  - HPLC system with a pump, injector, column oven, and a UV or Diode-Array Detector (DAD).
  - Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 μm particle size).[19]
- Methodology:
  - Standard Preparation: A standard solution of Isobutylparaben-d4 is prepared in a suitable solvent (e.g., methanol) at a known concentration.
  - Mobile Phase: A mixture of organic solvents and water is used as the mobile phase. A
    common isocratic mobile phase consists of methanol, tetrahydrofuran (THF), acetonitrile
    (ACN), and water (e.g., in a 10:5:25:60 v/v ratio).[19]
  - Chromatographic Conditions:
    - Flow Rate: 1.0 mL/min.[19]
    - Injection Volume: 10 μL.[19]
    - Column Temperature: Ambient room temperature.
    - Detection Wavelength: UV detection is typically performed at a wavelength where parabens show maximum absorbance, such as 235 nm or 280 nm.[18][19]



 Analysis: The standard solution is injected into the HPLC system. The retention time and peak area are recorded. The sample can then be analyzed under the same conditions for identification and quantification.

## Visualization of Physicochemical Relationships

The following diagram illustrates the logical connections between the core chemical structure of **Isobutylparaben-d4** and its key physicochemical properties, which in turn dictate its primary application.



Click to download full resolution via product page

Caption: Logical flow from structure to properties of **Isobutylparaben-d4**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. ISOBUTYLPARABEN Ataman Kimya [atamanchemicals.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Isobutylparaben | C11H14O3 | CID 20240 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. Isobutylparaben|Isobutyl 4-hydroxybenzoate [paraben-preservatives.com]
- 11. Isobutylparaben | CAS#:4247-02-3 | Chemsrc [chemsrc.com]
- 12. Isobutylparaben CAS#: 4247-02-3 [m.chemicalbook.com]
- 13. Isobutylparaben | 4247-02-3 [chemicalbook.com]
- 14. WO2011053334A1 Method for preparing deuterated aromatic compounds Google Patents [patents.google.com]
- 15. tn-sanso.co.jp [tn-sanso.co.jp]
- 16. US5733984A Process for the preparation of a deuterated compound Google Patents [patents.google.com]
- 17. Synthesis of 13 C-labeled parabens from isotopically enriched phenols using the Houben-Hoesch reaction PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cir-safety.org [cir-safety.org]
- 19. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- To cite this document: BenchChem. [physicochemical properties of Isobutylparaben-d4].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12298531#physicochemical-properties-of-isobutylparaben-d4]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com